molecular formula C5H5F3N2O B6252110 [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 1706436-51-2

[1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No. B6252110
CAS RN: 1706436-51-2
M. Wt: 166.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-1H-pyrazol-4-yl]methanol, also known as TFMP, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a high boiling point and low volatility, making it a useful solvent for many experiments. TFMP has been used in a variety of areas, such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

[1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and amines. Additionally, [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol has been used as a solvent for the extraction of various compounds, such as bioactive compounds from plants. [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol has also been used as a catalyst in organic reactions, such as the synthesis of polymers.

Mechanism of Action

[1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a weak base, and its mechanism of action is mainly through the formation of a complex with a protonated species. This complex then undergoes a nucleophilic displacement reaction, which is the basis of its various applications in scientific research.
Biochemical and Physiological Effects
[1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of inflammatory compounds.

Advantages and Limitations for Lab Experiments

[1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol has several advantages for lab experiments. It is a relatively non-toxic compound, with a low volatility and high boiling point, making it a useful solvent for many experiments. Additionally, [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a relatively inexpensive compound, making it a cost-effective choice for experiments. However, [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol has some limitations. It is a weak base, with a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has a low vapor pressure, making it difficult to work with in gas-phase reactions.

Future Directions

There are several potential future directions for research on [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol. One potential direction is to further explore its potential biochemical and physiological effects, such as its effects on other enzymes and its potential therapeutic uses. Additionally, further research could be done on its potential applications in organic synthesis, such as its use as a catalyst or as a solvent for the extraction of bioactive compounds from plants. Finally, research could be done to explore its potential applications in the field of materials science, such as its use as a polymerization agent.

Synthesis Methods

[1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol can be synthesized through a nucleophilic substitution reaction. This reaction involves treating a trifluoromethylated pyrazole with a base such as sodium hydroxide. The base then causes the trifluoromethyl group to be displaced, forming [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol. This reaction is usually carried out in an organic solvent such as dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol involves the reaction of 1H-pyrazole-4-carbaldehyde with trifluoromethyl magnesium bromide followed by reduction with sodium borohydride.", "Starting Materials": [ "1H-pyrazole-4-carbaldehyde", "trifluoromethyl magnesium bromide", "sodium borohydride", "methanol", "diethyl ether", "dichloromethane", "water" ], "Reaction": [ "To a solution of 1H-pyrazole-4-carbaldehyde in dichloromethane, add trifluoromethyl magnesium bromide dropwise at -78°C and stir for 1 hour.", "Quench the reaction with water and extract the organic layer with diethyl ether.", "Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure.", "Dissolve the resulting solid in methanol and add sodium borohydride.", "Stir the reaction mixture at room temperature for 2 hours.", "Quench the reaction with water and extract the organic layer with diethyl ether.", "Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure to obtain [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol as a white solid." ] }

CAS RN

1706436-51-2

Product Name

[1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Molecular Formula

C5H5F3N2O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.